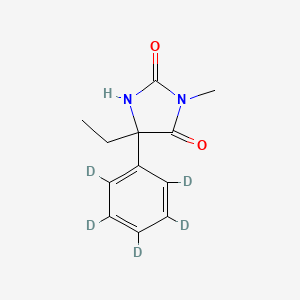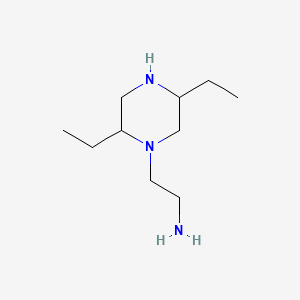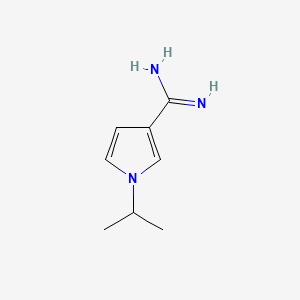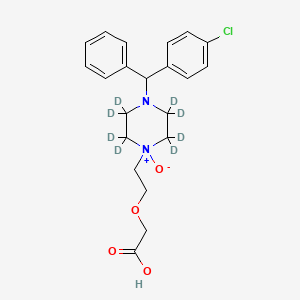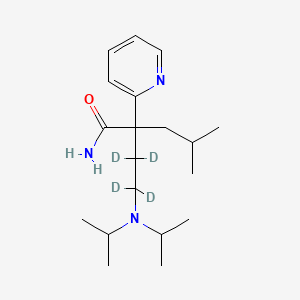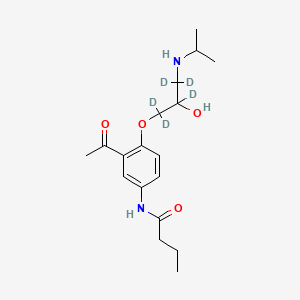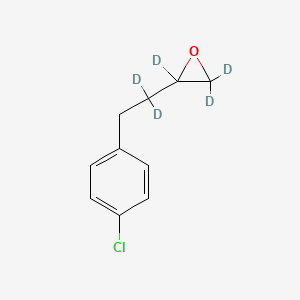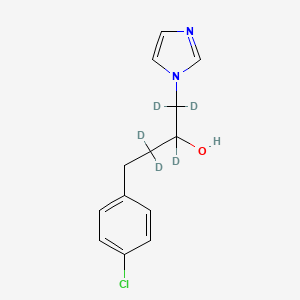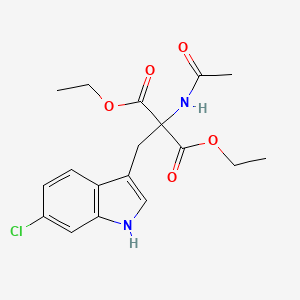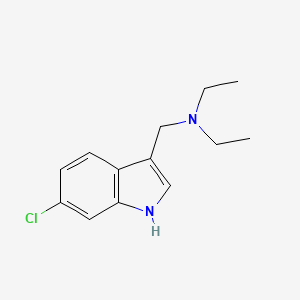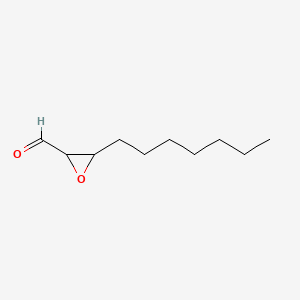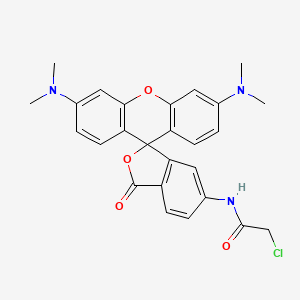
Cefadroxil-d4 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefadroxil-d4 (Major) is a semi-synthetic cephalosporin antibiotic . It is used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of Cefadroxil-d4 (Major) is C16H13D4N3O5S.H2O and it has a molecular weight of 385.43 .
Synthesis Analysis
A simple spectrophotometric method was developed for the determination of cefadroxil in pure bulk and in capsules forms. The method is based on a direct reaction between cefadroxil and sodium hydroxide (1 N). A product with λmax at 342 nm and molar absorptivity of 7.9x103 L mol-1 cm-1 is formed after heating cefadroxil with sodium hydroxide (1 N) for 30 minutes .Molecular Structure Analysis
The molecular structure of Cefadroxil-d4 (Major) is represented by the formula C16H13D4N3O5S.H2O . This indicates that it contains 16 carbon atoms, 13 hydrogen atoms, 4 deuterium atoms, 3 nitrogen atoms, 5 oxygen atoms, 1 sulfur atom, and 1 molecule of water.科学的研究の応用
Synthesis and Characterization of Complexes Cefadroxil has been utilized in the synthesis and characterization of metal complexes with d-block elements, revealing insights into their stereochemistry and stability. These complexes, including those of iron, cobalt, nickel, copper, and zinc, demonstrate significant stability constants and potential for further exploration in various applications, such as catalysis and materials science (Zayed & Abdallah, 2004).
Transport Properties and Brain Exposure Research into the transport properties of cefadroxil at the blood-CSF (cerebrospinal fluid) interface highlights its interaction with PEPT2 transporters, affecting drug exposure in the brain. This is crucial for understanding the drug's effectiveness in treating conditions such as bacterial meningitis and can inform the development of more effective treatment strategies (Shen et al., 2005).
Analytical and Detection Methods Significant advancements have been made in developing sensitive, selective methods for determining cefadroxil in various samples, including tablets and human urine, using techniques like differential pulse voltammetry. These methods offer improved detection limits and accuracy, facilitating drug monitoring and pharmacokinetic studies (Kassa & Amare, 2021).
Solubility and Dissolution Enhancement Efforts to enhance the solubility and dissolution of cefadroxil have led to the development of solid dispersions and polyethylene glycol conjugates. These approaches aim to improve the drug's bioavailability, a critical factor in ensuring therapeutic efficacy. Studies show that solvent evaporation methods and drug-polymer miscibility analyses can significantly enhance drug solubility and release kinetics (Mohite et al., 2017).
Antibiotic Activity and Environmental Impact Investigations into the electrochemical degradation of cefadroxil and the elimination of its antibiotic activity provide valuable insights into environmental safety and the potential for reducing the impact of pharmaceuticals on water sources. Techniques that utilize electro-generated active chlorine show promise in breaking down cefadroxil and mitigating its ecological footprint (Moreno-Palacios et al., 2019).
作用機序
Target of Action
Cefadroxil-d4, like its parent compound Cefadroxil, is a broad-spectrum antibiotic of the cephalosporin type . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefadroxil-d4 inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes, such as autolysins and murein hydrolases, while cell wall assembly is arrested .
Biochemical Pathways
The primary biochemical pathway affected by Cefadroxil-d4 is the synthesis of the bacterial cell wall. By inhibiting the PBPs, Cefadroxil-d4 prevents the formation of peptidoglycan cross-links in the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
Cefadroxil-d4, like Cefadroxil, is expected to be rapidly and well absorbed from the gastrointestinal tract . It is primarily excreted in the urine, with more than 90% excreted as unchanged drug within 24 hours . The half-life of Cefadroxil-d4 is longer than that of Cefadroxil . The hPEPT1 transporter is suggested to be the major transporter responsible for the oral absorption of Cefadroxil in humans .
Result of Action
The action of Cefadroxil-d4 results in the lysis and death of bacteria, effectively treating various bacterial infections. These include urinary tract infections, skin and skin structure infections, and tonsillitis caused by a variety of bacteria such as S. pneumoniae, H. influenzae, staphylococci, S. pyogenes (group A beta-hemolytic streptococci), E. coli, P. mirabilis, Klebsiella sp, coagulase-negative staphylococci and Streptococcus pyogenes .
Safety and Hazards
特性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNMSULHIODTC-AUTKPGNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefadroxil-d4 (Major) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

